molecular formula C23H27N3O3 B5916627 N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5916627
M. Wt: 393.5 g/mol
InChI Key: ZXZHCVXLUNWDIK-ZNTNEXAZSA-N
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Description

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy and morpholinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group through methylation. The morpholinyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene core can be reduced to tetrahydronaphthalene derivatives.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include quinones, tetrahydronaphthalene derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydro-2H-1,4-benzothiazine
  • 6-Methoxy-2-tetralone
  • Indole derivatives

Uniqueness

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalene core, coupled with methoxy and morpholinyl substitutions, provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-20-9-10-21-19(15-20)3-2-4-22(21)24-25-23(27)18-7-5-17(6-8-18)16-26-11-13-29-14-12-26/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,27)/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHCVXLUNWDIK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)C3=CC=C(C=C3)CN4CCOCC4)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NC(=O)C3=CC=C(C=C3)CN4CCOCC4)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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